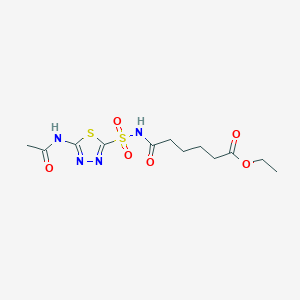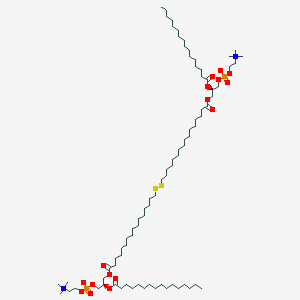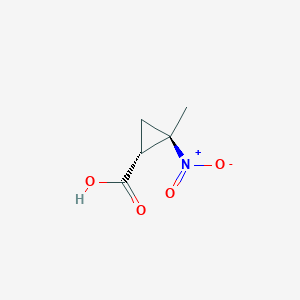
2-(10H-phenothiazin-10-yl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(10H-phenothiazin-10-yl)acetohydrazide” is a chemical compound with the CAS Number: 125096-15-3. It has a molecular weight of 271.34 and its linear formula is C14H13N3OS .
Molecular Structure Analysis
The InChI code for “2-(10H-phenothiazin-10-yl)acetohydrazide” is 1S/C14H13N3OS/c15-16-14(18)9-17-10-5-1-3-7-12(10)19-13-8-4-2-6-11(13)17/h1-8H,9,15H2,(H,16,18). The InChI key is DGGWSYPHEPMOBE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“2-(10H-phenothiazin-10-yl)acetohydrazide” is a solid substance. It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20C .Aplicaciones Científicas De Investigación
Application in Cancer Research
Summary of the Application
“2-(10H-phenothiazin-10-yl)acetohydrazide” has been used in the synthesis of certain phenothiazine derivatives, which have been evaluated for their anticancer properties .
Methods of Application or Experimental Procedures
The compound reacts with 2-chloroacetonitrile to give 2-(10H-phenothiazin-10-yl)-acetonitrile. This product, upon reaction with sodium azide, gives the corresponding tetrazole. Treatment of this by either hydrazine hydrate or hydroxylamine affords 2-(2-chloro-10H-phenothiazin-10-yl)acetimidohydrazide .
Results or Outcomes
The synthesized compounds demonstrated high activity against the breast cancer cell line (MCF7) .
Safety And Hazards
Propiedades
IUPAC Name |
2-phenothiazin-10-ylacetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c15-16-14(18)9-17-10-5-1-3-7-12(10)19-13-8-4-2-6-11(13)17/h1-8H,9,15H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGWSYPHEPMOBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384649 |
Source


|
| Record name | 2-(10H-phenothiazin-10-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(10H-phenothiazin-10-yl)acetohydrazide | |
CAS RN |
125096-15-3 |
Source


|
| Record name | 2-(10H-phenothiazin-10-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole](/img/structure/B58395.png)









